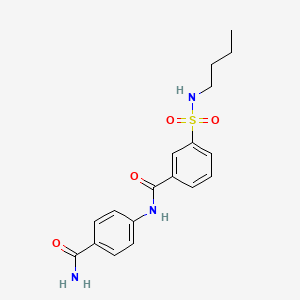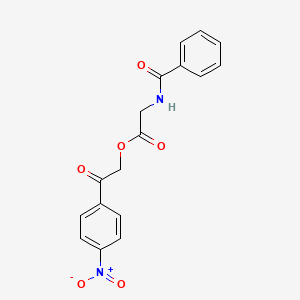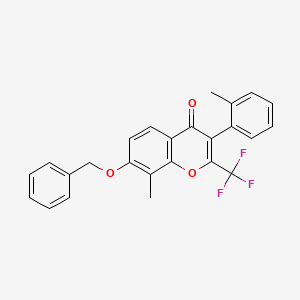![molecular formula C15H8ClF3N2OS B4662155 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol](/img/structure/B4662155.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol
Descripción general
Descripción
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene ring, a diazenyl group, and a trifluoromethyl group, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline, followed by coupling with 1-benzothiophen-3-ol under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium nitrite, to facilitate the formation of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the diazenyl group to an amine, altering the compound’s properties and reactivity.
Substitution: The presence of the chloro and trifluoromethyl groups allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme activities and protein interactions due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments, owing to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol stands out due to its unique combination of functional groups, which confer distinct reactivity and applications. The presence of the benzothiophene ring enhances its stability and provides additional sites for chemical modification, making it a versatile compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-6-5-8(15(17,18)19)7-11(10)20-21-14-13(22)9-3-1-2-4-12(9)23-14/h1-7,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCBSBNEARMKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B4662075.png)
![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4662079.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4662082.png)
![methyl {3-[(methoxycarbonyl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B4662096.png)
![(5E)-1-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4662104.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4662111.png)

![dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4662128.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4662130.png)


![N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4662169.png)
![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4662174.png)
![4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL](/img/structure/B4662188.png)
